molecular formula C18H19N3O7S B2568536 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide CAS No. 896317-47-8

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

Cat. No.: B2568536
CAS No.: 896317-47-8
M. Wt: 421.42
InChI Key: BYYHFXAFRHJVCC-UHFFFAOYSA-N
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Description

N-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 3,4-dimethoxyphenyl-substituted pyrrolidinone core linked to a 4-nitrobenzenesulfonamide group. The 3,4-dimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, often influencing lipophilicity and receptor interactions . The 4-nitrobenzenesulfonamide group contributes strong electron-withdrawing properties, which may modulate solubility, acidity (via sulfonamide proton dissociation), and metabolic stability .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O7S/c1-27-16-8-5-14(10-17(16)28-2)20-11-12(9-18(20)22)19-29(25,26)15-6-3-13(4-7-15)21(23)24/h3-8,10,12,19H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYHFXAFRHJVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the 3,4-dimethoxyphenyl derivative, which is then subjected to various reactions to introduce the pyrrolidinone and nitrobenzenesulfonamide groups. Key steps may include:

    Reduction of 3,4-dimethoxyacetophenone: to obtain 1-(3,4-dimethoxyphenyl)ethanol.

    Formation of the pyrrolidinone ring: through cyclization reactions.

    Introduction of the nitrobenzenesulfonamide group: via sulfonation and nitration reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the nitro group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while oxidation could produce various oxidized forms of the compound.

Scientific Research Applications

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or interaction with biological targets.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like cancer treatment or antimicrobial activity.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure: Features a benzamide group linked to a 3,4-dimethoxyphenethylamine instead of a sulfonamide-pyrrolidinone system.
  • Synthesis : Higher yield (80%) compared to typical sulfonamide syntheses, attributed to straightforward benzoylation .
  • Properties: Melting point (90°C) is lower than expected for the target compound, likely due to reduced rigidity from the absence of the pyrrolidinone ring .
  • Biological Relevance: Benzamide derivatives are known for CNS activity, but the sulfonamide in the target compound may enhance binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .

N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide

  • Structure : Replaces the 4-nitrobenzenesulfonamide with a 4-(piperidinylsulfonyl)benzamide group.
  • Key Differences : The piperidinylsulfonyl substituent introduces a basic nitrogen, increasing solubility in acidic environments compared to the nitro group’s neutral but polar nature . This modification may alter pharmacokinetics, such as blood-brain barrier penetration.

Azanium Chloride Dihydrate Intermediate

  • Structure : Contains a quaternary ammonium center and a 3,4-dimethoxyphenyl group but lacks the sulfonamide functionality.
  • Reactivity : The ionic nature of this compound contrasts with the neutral sulfonamide, suggesting divergent solubility and stability profiles (e.g., hygroscopicity due to the chloride counterion) .

Physicochemical and Reactivity Comparisons

Property Target Compound Rip-B Piperidinylsulfonyl Analogue
Core Structure Pyrrolidinone-sulfonamide Phenethyl-benzamide Pyrrolidinone-piperidinylsulfonyl
Key Functional Group 4-Nitrobenzenesulfonamide Benzamide Piperidinylsulfonyl
Electron Effects Strong electron-withdrawing (NO₂) Moderate electron-withdrawing Basic nitrogen (piperidine)
Predicted Solubility Moderate (polar nitro group) Low (lipophilic benzamide) High in acidic media
Synthetic Yield Not reported 80% Not reported

Stability and Reactivity Insights

  • Alkaline Stability : Compounds with 3,4-dimethoxyphenyl ether linkages (e.g., lignin models in ) undergo β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu at 30°C) . While the target compound lacks an ether bond, its nitro group may render it susceptible to nucleophilic attack in basic environments.

Biological Activity

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O5S, with a molecular weight of 396.44 g/mol. The structure features a pyrrolidine ring, a sulfonamide group, and methoxy-substituted phenyl groups which are critical for its biological activity.

PropertyValue
Molecular Weight396.44 g/mol
Molecular FormulaC18H20N4O5S
LogP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. For instance, studies on related pyrrolidine derivatives have shown that they act as μ-opioid receptor (MOR) agonists, which are crucial in pain management .

In a study involving high-throughput screening, modifications to the chemical structure enhanced the potency and blood-brain barrier (BBB) penetration of related compounds, resulting in effective analgesics with reduced side effects .

Antitumor Activity

Chalcone derivatives, which include compounds structurally similar to this compound, have demonstrated promising anticancer properties. These compounds target various signaling pathways involved in tumor growth and metastasis. For instance, they have been shown to induce apoptosis in cancer cells and inhibit proliferation through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Pyrrolidine Ring : Essential for interaction with biological targets.
  • Methoxy Groups : Increase lipophilicity and may enhance receptor binding.
  • Sulfonamide Group : Contributes to the compound's solubility and interaction with enzymes.

Study on Analgesic Properties

A study focused on the analgesic properties of related compounds demonstrated that modifications to the pyrrolidine structure significantly improved their efficacy as MOR agonists. The results indicated that specific substitutions on the phenyl ring enhanced binding affinity and selectivity for opioid receptors .

Anticancer Activity Assessment

In another case study examining chalcone derivatives, researchers found that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in the targeted cells .

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